molecular formula C18H18N4O3S B5666613 5-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

5-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B5666613
M. Wt: 370.4 g/mol
InChI Key: SZODBGMRTFWDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to imidazo[4,5-c]pyridine typically involves the Pictet-Spengler reaction, which allows for the construction of complex heterocyclic structures by cyclizing substituted histidines. This method has been successfully applied to create a range of derivatives, including amide, ester, alkyl, and acyl derivatives, highlighting the versatility and adaptability of this synthetic approach in generating compounds with potential biological activity (Klutchko et al., 1991).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-c]pyridine derivatives has been extensively studied through various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies provide detailed insights into the arrangement of atoms within the molecule and the spatial configuration of its functional groups, crucial for understanding its chemical behavior and interaction with biological targets. The synthesis and crystal structure analysis of related compounds, such as pyrazole and imidazopyridine derivatives, offer comparative insights into the structural features essential for biological activity and chemical stability (Shen et al., 2012).

properties

IUPAC Name

5-[2-(1-methylindol-3-yl)sulfanylacetyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-21-8-16(11-4-2-3-5-14(11)21)26-9-17(23)22-7-13-12(19-10-20-13)6-15(22)18(24)25/h2-5,8,10,15H,6-7,9H2,1H3,(H,19,20)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZODBGMRTFWDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)N3CC4=C(CC3C(=O)O)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.